1-Cyclohexyl-3-(pyridin-2-ylmethyl)urea
Description
1-Cyclohexyl-3-(pyridin-2-ylmethyl)urea is a urea derivative featuring a cyclohexyl group and a pyridin-2-ylmethyl substituent. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31g/mol |
IUPAC Name |
1-cyclohexyl-3-(pyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C13H19N3O/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2,(H2,15,16,17) |
InChI Key |
KZCYXBQETAHNGF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=CC=N2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Structural and Functional Analogues
1-Cyclohexyl-3-(1-(4-fluorobenzyl)indolin-5-yl)urea (Compound 53)
- Structure : Differs by replacing the pyridin-2-ylmethyl group with a fluorobenzyl-substituted indoline moiety.
- Properties : Exhibited a molecular ion peak at m/z 370.1956 (ESI-MS), with distinct ¹³C NMR signals (e.g., δ 26.4, 27.7 for cyclohexyl carbons) .
- Significance : The fluorine atom may enhance binding affinity via electronegative interactions, while the indoline core could improve metabolic stability compared to pyridine-based analogs.
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives (e.g., Compound 7i)
- Structure : Features an aryl group (e.g., substituted phenyl) and a thioether-linked pyridin-2-ylmethyl group.
- Activity : Demonstrated potent antiproliferative effects against A549, HCT-116, and PC-3 cancer cells (IC₅₀ values superior to sorafenib). The thioether linkage and aryl substituents were critical for activity .
- Key Insight: The pyridin-2-ylmethyl group acts as a hydrogen-bond donor, while the thioether enhances lipophilicity and membrane permeability .
1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3)
Physicochemical and Pharmacokinetic Properties
Future Research :
- Direct evaluation of the target compound’s antiproliferative and pharmacokinetic properties.
- Exploration of hybrid structures combining cyclohexyl and thioether motifs for dual kinase/enzyme inhibition.
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